molecular formula C18H13ClF3N3O2 B2664526 2-(2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol CAS No. 676522-04-6

2-(2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol

Cat. No.: B2664526
CAS No.: 676522-04-6
M. Wt: 395.77
InChI Key: HDXJSULLFXAEMT-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Scientific Research Applications

2-(2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.

Preparation Methods

The synthesis of 2-(2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution reactions: Introduction of the 4-chlorophenyl and trifluoromethyl groups can be done via nucleophilic aromatic substitution.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-(2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups, using reagents like chlorine gas or nitric acid.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 2-(2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol include:

    2-(2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-hydroxyphenol: This compound differs by having a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

    2-(2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-ethoxyphenol: The ethoxy group introduces different steric and electronic effects compared to the methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O2/c1-27-11-6-7-12(13(26)8-11)15-14(9-2-4-10(19)5-3-9)16(18(20,21)22)25-17(23)24-15/h2-8,26H,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXJSULLFXAEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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